molecular formula C10H10Cl2N2O2 B1595891 4-(2,6-Dichloroisonicotinoyl)morpholine CAS No. 57803-44-8

4-(2,6-Dichloroisonicotinoyl)morpholine

Cat. No. B1595891
CAS RN: 57803-44-8
M. Wt: 261.1 g/mol
InChI Key: AIIGKPCMCFGSPV-UHFFFAOYSA-N
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Description

4-(2,6-Dichloroisonicotinoyl)morpholine is a chemical compound with the molecular formula C10H10Cl2N2O2 . It is a solid substance .


Synthesis Analysis

The synthesis of morpholines, including 4-(2,6-Dichloroisonicotinoyl)morpholine, has been a subject of significant research. One common method involves the use of 1,2-amino alcohols and related compounds. A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides has been developed for the synthesis of substituted morpholines .


Molecular Structure Analysis

The 4-(2,6-Dichloroisonicotinoyl)morpholine molecule contains a total of 27 bonds. There are 17 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amide (aromatic), 1 ether (aliphatic), and 1 Pyridine .


Physical And Chemical Properties Analysis

4-(2,6-Dichloroisonicotinoyl)morpholine has a molecular weight of 261.1 g/mol . It is a solid substance .

Scientific Research Applications

Antimicrobial and Antibiotic Modulation

Morpholine derivatives have been investigated for their antimicrobial properties and their ability to modulate antibiotic activity against multidrug-resistant strains. For instance, 4-(Phenylsulfonyl) morpholine has shown modulating activity against standard and multi-resistant strains of bacteria such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans. This suggests that similar compounds could potentially be used to enhance the efficacy of existing antibiotics against resistant microbial strains (Oliveira et al., 2015).

Drug Design and Development

The morpholine moiety is a common feature in numerous drugs due to its versatile biological and pharmacological properties. It is often utilized in medicinal chemistry for improving drug-like properties, including pharmacokinetics. Morpholine derivatives, by virtue of their scaffold, contribute to selective affinity for a wide range of receptors and are integral components of enzyme active-site inhibitors (Kourounakis et al., 2020).

Chemical Synthesis and Complexation

Morpholine derivatives have been applied in the synthesis of complex molecules, including those with potential therapeutic applications. For example, N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine and its derivatives have been synthesized and complexed with metals such as palladium(II) and mercury(II), highlighting their utility in organometallic chemistry and potential applications in catalysis or as ligands in metal-mediated reactions (Singh et al., 2000).

Scaffold in Medicinal Chemistry

Morpholine is a frequently used scaffold in medicinal chemistry, being a part of many bioactive molecules due to its contribution to biological activity and improved pharmacokinetic profiles. The synthesis of morpholines is of significant interest due to their relevance in drug discovery projects, indicating the importance of morpholine and its derivatives in the development of new therapeutic agents (Tzara et al., 2020).

properties

IUPAC Name

(2,6-dichloropyridin-4-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O2/c11-8-5-7(6-9(12)13-8)10(15)14-1-3-16-4-2-14/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIGKPCMCFGSPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=NC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80973389
Record name (2,6-Dichloropyridin-4-yl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80973389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,6-Dichloroisonicotinoyl)morpholine

CAS RN

57803-44-8
Record name Morpholine, 4-(2,6-dichloroisonicotinoyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057803448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,6-Dichloropyridin-4-yl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80973389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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